molecular formula C6H7NO B3022450 2-Hydroxy-3-methylpyridine CAS No. 91914-04-4

2-Hydroxy-3-methylpyridine

Cat. No.: B3022450
CAS No.: 91914-04-4
M. Wt: 109.13 g/mol
InChI Key: MVKDNXIKAWKCCS-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylpyridine is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position and a methyl group at the third position on the pyridine ring. This compound is known for its significance in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with hydroxylating agents. For instance, the hydroxylation of 3-methylpyridine using hydrogen peroxide in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of catalysts.

    Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Various reduced pyridine derivatives.

    Substitution: Substituted pyridine compounds with different functional groups.

Scientific Research Applications

2-Hydroxy-3-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methylpyridine involves its interaction with various molecular targets. For instance, in biological systems, it can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The hydroxyl group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    3-Hydroxy-2-methylpyridine: Similar structure but with the hydroxyl and methyl groups swapped.

    2-Hydroxy-4-methylpyridine: Another isomer with the methyl group at the fourth position.

    2-Hydroxy-5-methylpyridine: Methyl group at the fifth position.

Uniqueness: 2-Hydroxy-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups influence its reactivity and interactions, making it valuable in various applications compared to its isomers .

Properties

IUPAC Name

3-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKDNXIKAWKCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143118
Record name 3-Methyl-2-pyridone
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-56-1
Record name 2-Hydroxy-3-methylpyridine
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Record name 3-Methyl-2-pyridone
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Record name 2-Hydroxy-3-methylpyridine
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Record name 3-Methyl-2-pyridone
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Record name 3-methyl-2-pyridone
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Record name 3-METHYL-2-PYRIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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